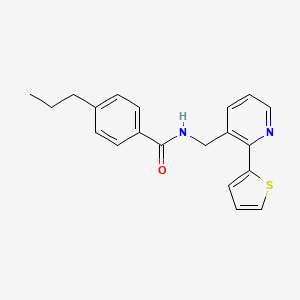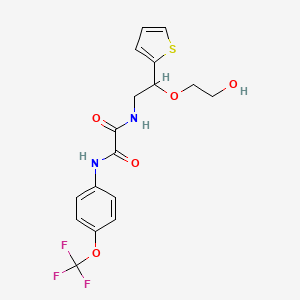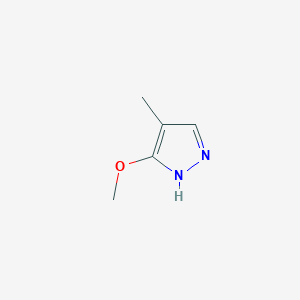![molecular formula C19H22FN3O2 B2833047 Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-60-4](/img/structure/B2833047.png)
Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.402. It is available for purchase from various suppliers for scientific research needs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, flash point, and density, are not provided in the search results . Further analysis would be needed to determine these properties.Scientific Research Applications
Antimalarial Activity
Piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antimalarial activity. These compounds were investigated for their ability to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The study found that the presence of a hydroxyl group, a propane chain, and a fluor atom was crucial for antiplasmodial activity, with some compounds showing significant inhibition at doses ≤10 μM. This highlights the potential application of structurally related compounds in antimalarial research (Mendoza et al., 2011).
Antitumor Activity
Novel pyrimidinyl pyrazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds showed significant cytotoxicity against several tumor cell lines in vitro and demonstrated antitumor activity in vivo. This research suggests potential applications of related compounds in cancer research (Naito et al., 2005).
Serotonin Receptor Imaging
Research involving fluorination of indoles and piperazines, which are structurally similar to the specified compound, has led to the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. These studies are crucial for understanding serotonin receptor dynamics and could be applied in neurological disorder research (van Niel et al., 1999).
PET Imaging for Serotonin Receptors
18F-Mefway PET imaging, a technique involving compounds structurally related to the compound of interest, has been used to quantify 5-HT1A receptors in human subjects. This research provides insights into serotonin receptor distribution and function, which is valuable for studying psychiatric and neurological conditions (Choi et al., 2015).
Properties
IUPAC Name |
propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-3-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMAPDCTHVNNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)





![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
